4-Methylaminorex, (4R,5S)-

概要

説明

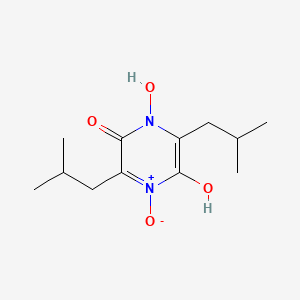

4-Methylaminorex, (4R,5S)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists in four stereoisomeric forms: cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R .

準備方法

The synthesis of 4-Methylaminorex typically involves the cyclization of dl-phenylpropanolamine with cyanogen bromide. An alternative method uses norephedrine and potassium cyanate, which directly generates trans-4-Methylaminorex without the need for preliminary stereoinversion

化学反応の分析

4-Methylaminorex undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

科学的研究の応用

4-Methylaminorex has been studied for its potential as a psychoactive substance. Research has shown that all four stereoisomers of 4-Methylaminorex exhibit rewarding properties, indicating potential for abuse. Studies have also explored the compound’s effects on the dopamine system, revealing its interaction with dopamine D1 and D2 receptors . Additionally, halogenated derivatives of 4-Methylaminorex have been investigated as designer drugs .

作用機序

The mechanism of action of 4-Methylaminorex involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

類似化合物との比較

4-Methylaminorex is often compared to other stimulants such as methamphetamine and cocaine. While it shares similar stimulant properties with these compounds, 4-Methylaminorex has a longer duration of action. Similar compounds include:

Methamphetamine: A potent central nervous system stimulant with a shorter duration of action compared to 4-Methylaminorex.

Cocaine: Another stimulant that acts primarily by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Aminorex: A related compound with similar stimulant effects but differing in its chemical structure.

特性

CAS番号 |

29493-77-4 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC名 |

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |

InChIキー |

LJQBMYDFWFGESC-CBAPKCEASA-N |

SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

異性体SMILES |

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

正規SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

| 75493-87-7 29493-77-4 |

|

同義語 |

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)

![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)

![1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)